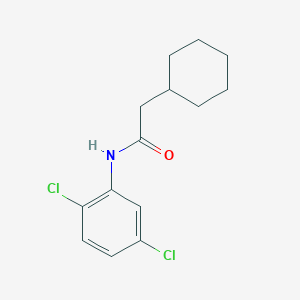

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide, also known as Ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in 1962 and has since been used in both veterinary and human medicine. Ketamine is a non-opioid drug that has been shown to be effective in treating depression, chronic pain, and postoperative pain.

Aplicaciones Científicas De Investigación

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its therapeutic potential in a variety of conditions, including depression, chronic pain, and postoperative pain. Studies have shown that 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide can rapidly alleviate symptoms of depression and suicidal ideation in patients with treatment-resistant depression. It has also been shown to be effective in reducing chronic pain, including neuropathic pain and fibromyalgia. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has been used as an adjunct to opioid analgesics in postoperative pain management, reducing the need for opioids and improving pain control.

Mecanismo De Acción

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide also activates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity and learning and memory. The activation of the AMPA receptor is thought to contribute to the antidepressant effects of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide.

Biochemical and Physiological Effects:

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has a number of biochemical and physiological effects, including increasing the release of neurotransmitters such as glutamate and dopamine, and reducing inflammation. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide also has cardiovascular effects, including increasing heart rate and blood pressure, and respiratory effects, including reducing respiratory rate and depth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effect. It is also relatively easy to administer and has a wide therapeutic index. However, 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide can produce a state of dissociative anesthesia, which may interfere with certain types of experiments. It can also produce unwanted side effects, such as hallucinations and delirium, which may confound experimental results.

Direcciones Futuras

There are several future directions for research on 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide. One area of interest is the development of more selective NMDA receptor antagonists, which may be able to produce the therapeutic effects of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide without the unwanted side effects. Another area of interest is the use of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide in combination with other drugs, such as opioids or antidepressants, to improve pain control or enhance antidepressant effects. Finally, there is interest in the use of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide in combination with psychotherapy, as it may enhance the effects of therapy by facilitating the formation of new neural connections.

Métodos De Síntesis

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide is synthesized by the reaction of cyclohexanone and 2,5-dichlorobenzonitrile in the presence of a reducing agent, such as sodium borohydride. The reaction produces a racemic mixture of two enantiomers, S(+) and R(-) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide. The enantiomers have different pharmacological properties, with S(+) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide being more potent than R(-) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide.

Propiedades

Fórmula molecular |

C14H17Cl2NO |

|---|---|

Peso molecular |

286.2 g/mol |

Nombre IUPAC |

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C14H17Cl2NO/c15-11-6-7-12(16)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) |

Clave InChI |

OQLACSYDSFEMIJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

SMILES canónico |

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)

![4-chloro-N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)benzenesulfonamide](/img/structure/B297245.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B297249.png)

![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297253.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297255.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B297256.png)

![N-cycloheptyl-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297257.png)

![N-(3-chloro-4-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297258.png)

![N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297259.png)

![4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B297260.png)

![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B297262.png)

![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)

![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)